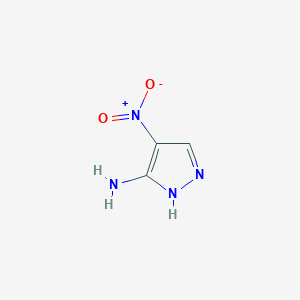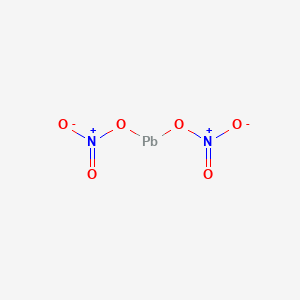
4-nitro-1H-pyrazol-5-amine
Vue d'ensemble
Description
4-Nitro-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C3H4N4O2 It is characterized by a pyrazole ring substituted with a nitro group at the 4-position and an amino group at the 5-position
Applications De Recherche Scientifique
4-Nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of energetic materials and explosives due to its nitro group, which imparts high energy density.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Mécanisme D'action
Target of Action
Nitropyrazoles, a family of compounds to which 3-amino-4-nitropyrazole belongs, are known for their broad range of chemical and biological properties . They are often used as key components in the synthesis of various biologically active compounds .
Mode of Action
The presence of a nitro group in the pyrazole ring is useful for the functionalization of pyrazoles . This functionalization can occur both by virtue of transformations of this group and due to its activating effect on the endocyclic NH fragment and certain substituents in the ring .
Biochemical Pathways
Nitropyrazoles are known to be involved in a variety of biological activities .
Pharmacokinetics
The physicochemical properties of related nitropyrazole compounds have been studied .
Result of Action
Nitropyrazoles are known for their diverse biological activities .
Action Environment
The synthesis of related nitropyrazole compounds has been shown to be influenced by reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1H-pyrazol-5-amine. One common method includes the following steps:
Nitration Reaction: 1H-pyrazol-5-amine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.
Purification: The reaction mixture is then neutralized, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products
Reduction: 4-Amino-1H-pyrazol-5-amine.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Cyclization: Fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
Comparaison Avec Des Composés Similaires
4-Nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-Amino-1H-pyrazol-5-amine: This compound lacks the nitro group and has different reactivity and applications.
3,5-Dinitro-1H-pyrazole:
1H-Pyrazol-5-amine: The parent compound without any substituents, used as a precursor in the synthesis of various derivatives.
Propriétés
IUPAC Name |
4-nitro-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYPTNGYXOXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394255 | |
| Record name | 4-nitro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-82-5 | |
| Record name | 4-Nitro-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a unique aspect of the synthesis of 3-amino-4-nitropyrazole described in the research?
A1: The research by [, ] describes a novel synthetic route to obtain 3-amino-4-nitropyrazole. This method utilizes a reaction between 4-methoxy-5-nitropyrimidine and hydrazine. This reaction pathway is particularly interesting as it involves the conversion of a pyrimidine ring to a pyrazole ring, a transformation not commonly observed. [] The mechanism is proposed to involve the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes further reaction with hydrazine to yield the final 3-amino-4-nitropyrazole product. []
Q2: What spectroscopic data supports the structural characterization of 3-amino-4-nitropyrazole?
A2: The synthesized 3-amino-4-nitropyrazole was characterized using a combination of spectroscopic techniques. These included ultraviolet-visible (UV), infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. [] The data obtained from these analyses were consistent with the assigned structure of the compound, confirming its successful synthesis.
Q3: What are the potential applications of 3-amino-4-nitropyrazole and its derivatives highlighted in the research?
A3: The research highlights the potential of 3-amino-4-nitropyrazole as a precursor for synthesizing other valuable compounds. For instance, the nitro group in 3-amino-4-nitropyrazole can be reduced to an amine, forming an ortho-diamine. These ortho-diamines are valuable building blocks for synthesizing heterocyclic compounds. Specifically, the research demonstrates their use in synthesizing pyrazolo[3,4-b]pyrazine and its derivatives through condensation reactions with α-dicarbonyl compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)









